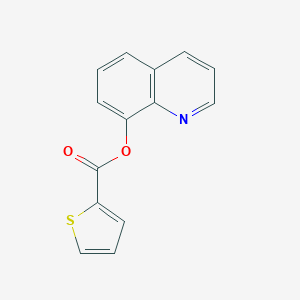

Quinolin-8-yl thiophene-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9NO2S |

|---|---|

Molecular Weight |

255.29g/mol |

IUPAC Name |

quinolin-8-yl thiophene-2-carboxylate |

InChI |

InChI=1S/C14H9NO2S/c16-14(12-7-3-9-18-12)17-11-6-1-4-10-5-2-8-15-13(10)11/h1-9H |

InChI Key |

PJEKAGAQCVEPOW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=CC=CS3)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=CC=CS3)N=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Crystallographic Characterization Methodologies

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Detailed discussion on the crystal system, space group, and unit cell parameters cannot be provided.

Generation of a data table for crystal data and structure refinement is not possible.

Conformational Analysis in Crystalline State

Analysis of the dihedral angles between the quinoline (B57606) and thiophene (B33073) rings and the conformation of the carboxylate linker is not possible.

A data table of selected bond lengths and angles cannot be created.

Intermolecular Interactions in Crystal Lattices

A description of specific intermolecular forces such as hydrogen bonds, π-π stacking, or other non-covalent interactions cannot be detailed.

A data table summarizing short intermolecular contacts is not feasible.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Characteristics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is the standard method for investigating the geometric and electronic characteristics of organic compounds.

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For Quinolin-8-yl thiophene-2-carboxylate (B1233283), this would reveal crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for Quinolin-8-yl thiophene-2-carboxylate This table is illustrative and represents the type of data that would be generated from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(quinoline)-O | e.g., 1.38 Å |

| Bond Length | O-C(carbonyl) | e.g., 1.36 Å |

| Bond Length | C(carbonyl)=O | e.g., 1.21 Å |

| Bond Length | C(carbonyl)-C(thiophene) | e.g., 1.48 Å |

| Dihedral Angle | C(q)-O-C(c)-C(t) | e.g., 175° |

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net Analysis for Quinolin-8-yl thiophene-2-carboxylate would involve calculating the energies of these orbitals and mapping their spatial distribution to identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Data This table is illustrative and represents the type of data that would be generated from FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | e.g., -6.2 eV |

| LUMO Energy | e.g., -2.5 eV |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors indicating different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For Quinolin-8-yl thiophene-2-carboxylate, one would expect to see negative potential around the quinoline (B57606) nitrogen atom and the carbonyl oxygen, highlighting them as potential sites for hydrogen bonding or coordination. The aromatic protons would likely show positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge transfer and electronic delocalization.

This analysis would be used to quantify the π-conjugation across the quinoline and thiophene (B33073) rings and through the ester linkage. Key interactions would likely involve π -> π* and lone pair (n) -> π* transitions, providing quantitative data on the charge mobility within the molecular framework.

Table 3: Hypothetical NBO Analysis - Key Interactions This table is illustrative and represents the type of data that would be generated from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π (Quinoline C=C) | π* (Quinoline C=N) | e.g., 20.5 |

| π (Thiophene C=C) | π* (Thiophene C=C) | e.g., 18.2 |

| LP (O-ester) | π* (C=O carbonyl) | e.g., 45.1 |

Quantum Chemical Descriptors and Reactivity Indices

From the electronic properties calculated using DFT, a range of quantum chemical descriptors can be derived to predict global reactivity. These indices provide a quantitative measure of various aspects of chemical behavior.

Table 4: Hypothetical Quantum Chemical Descriptors This table is illustrative and represents the type of data that would be generated.

| Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | e.g., 6.2 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | e.g., 2.5 eV | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I+A)/2 | e.g., 4.35 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | e.g., 1.85 eV | Resistance to change in electron distribution. |

| Softness (S) | S = 1/(2η) | e.g., 0.27 eV-1 | Reciprocal of hardness, indicates reactivity. |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. nih.gov This technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), it is possible to identify and classify non-covalent interactions. nih.gov

The resulting 3D visualization maps different types of interactions:

Van der Waals interactions typically appear as broad, diffuse green surfaces.

Hydrogen bonds are characterized by well-defined, disc-shaped surfaces that are typically colored blue, indicating strong attractive forces.

Steric clashes or repulsive interactions are represented by red-colored surfaces.

In the context of Quinolin-8-yl thiophene-2-carboxylate, an NCI analysis would be expected to reveal several key interactions. These would likely include van der Waals forces between the quinoline and thiophene rings, potential C-H···O or C-H···N hydrogen bonds, and possible π-π stacking interactions between the aromatic systems. arabjchem.orgresearchgate.net Computational studies on similar quinoline derivatives have demonstrated the importance of such non-covalent forces in determining their conformation and interaction with other molecules. arabjchem.orgrsc.org For instance, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a feature that NCI analysis would clearly visualize. nih.gov

Table 1: Illustrative Data from a Hypothetical NCI Analysis of Quinolin-8-yl thiophene-2-carboxylate

| Interaction Type | Involved Atoms/Groups | sign(λ₂)ρ (a.u.) | Description |

| Hydrogen Bond | C-H (Thiophene) ··· N (Quinoline) | -0.020 | A weak, stabilizing hydrogen bond between the thiophene ring and the quinoline nitrogen. |

| Van der Waals | Quinoline Ring ··· Thiophene Ring | +0.005 | Broad region of weak attractive forces contributing to the overall molecular stability. |

| π-π Stacking | Aromatic Rings | -0.010 | Indicates parallel stacking of the aromatic systems, contributing to crystal packing. |

| Steric Repulsion | H ··· H | +0.015 | Minor steric hindrance between proximate hydrogen atoms. |

Note: This table is illustrative and represents the type of data that would be generated from an NCI analysis. The values are not from actual experimental or computational results for Quinolin-8-yl thiophene-2-carboxylate.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface defined for a molecule within a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the nature and extent of intermolecular contacts.

The dnorm surface highlights regions of close contact between molecules. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov White areas represent contacts approximately at the van der Waals distance, while blue regions indicate longer contacts with weaker interactions. nih.gov

Furthermore, the 2D fingerprint plot is derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) to the total Hirshfeld surface area can be calculated from these plots. nih.govtandfonline.com

For Quinolin-8-yl thiophene-2-carboxylate, a Hirshfeld surface analysis would provide detailed insights into its crystal packing. Based on studies of similar thiophene and quinoline-containing compounds, one would expect significant contributions from H···H, C···H, and O···H contacts. nih.govtandfonline.com The presence of the sulfur atom in the thiophene ring and the nitrogen in the quinoline ring would also lead to specific S···H and N···H contacts, respectively. researchgate.net The analysis would quantify the relative importance of these interactions in stabilizing the crystal structure.

Table 2: Illustrative Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 45.0% | Represents the most significant contribution, typical for organic molecules. |

| C···H / H···C | 25.0% | Indicates contacts between carbon and hydrogen atoms, often part of C-H···π interactions. |

| O···H / H···O | 15.0% | Suggests the presence of C-H···O hydrogen bonds involving the carboxylate oxygen. |

| N···H / H···N | 8.0% | Points to interactions involving the quinoline nitrogen atom. |

| S···H / H···S | 5.0% | Shows contacts involving the thiophene sulfur atom. |

| C···C | 2.0% | May indicate π-π stacking interactions between aromatic rings. |

Note: This table is illustrative. The percentages are hypothetical and represent the kind of data obtained from a Hirshfeld surface analysis of a molecule like Quinolin-8-yl thiophene-2-carboxylate.

Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on Quinoline (B57606) and Thiophene (B33073) Rings

The orientation of electrophilic aromatic substitution (EAS) on Quinolin-8-yl thiophene-2-carboxylate (B1233283) is dictated by the inherent electronic properties of the quinoline and thiophene systems, modified by the substituent effects of the ester group and the opposing heterocyclic ring.

Quinoline Ring Reactivity: The quinoline nucleus consists of a pyridine (B92270) ring fused to a benzene (B151609) ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution on quinoline preferentially occurs on the more electron-rich benzene ring, typically at the C-5 and C-8 positions. frontiersin.orggatech.edu In the case of Quinolin-8-yl thiophene-2-carboxylate, the C-8 position is occupied by the ester linkage. The thiophene-2-carboxylate group acts as an electron-withdrawing substituent, further deactivating the entire quinoline system, but substitution is still expected to favor the available positions on the carbocyclic ring (C-5 and C-7). Theoretical studies on 8-hydroxyquinoline (B1678124) have shown that substitution is possible at various positions, with the stability of the resulting product being a key determinant. acs.org

Thiophene Ring Reactivity: Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, with a strong preference for the C-2 position. youtube.com In the title compound, the C-2 position is acylated. The ester group at C-2 is strongly deactivating, reducing the ring's reactivity towards electrophiles. Substitution, therefore, would be directed to the C-5 position, which is the next most activated position in 2-substituted thiophenes.

The predicted sites of electrophilic attack are summarized in the table below.

| Ring System | Directing Effects | Predicted Position(s) of Attack |

| Quinoline | The pyridine ring is deactivating. The ester at C-8 directs to C-5 and C-7. | C-5, C-7 |

| Thiophene | The ester at C-2 is deactivating. | C-5 |

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions involving Quinolin-8-yl thiophene-2-carboxylate can occur either at the aromatic rings or at the electrophilic carbonyl carbon of the ester.

Direct nucleophilic aromatic substitution (SNAr) on the unsubstituted quinoline or thiophene rings is unlikely due to the absence of a suitable leaving group. However, if the rings were functionalized with good leaving groups, such as halogens, substitution would be feasible. For instance, studies on 4-chloroquinolines demonstrate that the chloro group can be readily displaced by various nucleophiles, including amines and thiols. mdpi.comresearchgate.net

The most probable site for nucleophilic attack on the parent molecule is the carbonyl carbon of the ester group. This falls under the category of nucleophilic acyl substitution. The reactivity of the ester is enhanced by the electron-withdrawing nature of the thiophene ring and the fact that the leaving group is a quinolin-8-olate, a phenoxide-type anion. This pathway is exemplified by the hydrolysis of the ester (discussed in section 5.7) and could be exploited for transesterification reactions or amidation to form the corresponding amides. The conversion of carboxylic acids to amides, for instance, can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxyl group. acs.org

Oxidation and Reduction Pathways of the Ester Moiety and Heterocyclic Rings

The distinct chemical nature of the ester, quinoline, and thiophene moieties allows for selective oxidation and reduction reactions.

Oxidation:

Quinoline Ring: The nitrogen atom in the quinoline ring can be oxidized to form the corresponding Quinoline N-oxide using oxidizing agents like peracids. clockss.orgthieme.com This transformation can alter the reactivity of the ring, for example, by making the C-2 and C-8 positions more susceptible to certain functionalizations. acs.orgnih.gov Under more vigorous oxidative conditions, such as with hot alkaline potassium permanganate, the benzene ring of the quinoline system can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). wikipedia.orgpharmaguideline.com

Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment with mild oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can produce thiophene-1-oxides or, with stronger oxidation, thiophene-1,1-dioxides. researchgate.net These oxidized species are highly reactive and can participate in reactions like Diels-Alder cycloadditions. researchgate.net

Ester Moiety: The ester group itself is generally resistant to oxidation.

Reduction:

Ester Moiety: The ester group can be reduced to yield two alcohol products. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to 8-(hydroxymethyl)quinoline and thiophene-2-methanol. youtube.com It is also possible to achieve partial reduction to the aldehyde stage using sterically hindered reagents like diisobutylaluminium hydride (DIBALH) at low temperatures. youtube.com Catalytic methods for the selective reduction of esters to aldehydes have also been developed. acs.org

Quinoline Ring: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation can lead to the reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline (B108954). pharmaguideline.com Selective reduction of the benzene ring can be achieved under different conditions. pharmaguideline.com

Thiophene Ring: The complete reduction (hydrogenation) of the thiophene ring to tetrahydrothiophene (B86538) is possible but often requires harsh conditions and specific catalysts. The presence of the electron-withdrawing ester group at the 2-position can hinder this process. researchgate.net

Ligand-Directed C-H Functionalization Strategies

The quinolin-8-yl group is a privileged bidentate directing group in transition metal-catalyzed C-H functionalization reactions. The nitrogen atom of the quinoline and the exocyclic oxygen atom of the ester can coordinate to a metal center, forming a stable five-membered metallacyclic intermediate. This pre-coordination directs the catalytic activation of specific C-H bonds, enabling highly regioselective functionalization. lookchem.commdpi.com

This strategy has been widely used for various transformations, including arylation, alkylation, and amidation, primarily at the C-8 position of quinoline N-oxides or the C-5 and C-7 positions of N-substituted indolines. mdpi.com For Quinolin-8-yl thiophene-2-carboxylate, the directing group would facilitate the functionalization of the quinoline ring, most likely at the C-2 or C-4 positions, or potentially at the thiophene ring at the C-3 position. Palladium, rhodium, and cobalt catalysts are commonly employed for these transformations. lookchem.commdpi.com

The table below summarizes representative examples of C-H functionalization directed by quinoline-based auxiliaries, illustrating the potential for Quinolin-8-yl thiophene-2-carboxylate.

| Catalyst / Reagents | Substrate Type | Position Functionalized | Reaction Type | Ref. |

| Pd(OAc)₂ / Ag₂CO₃ | Quinoline N-oxide | C-2 | Heteroarylation | lookchem.com |

| [RhCl(CO)₂]₂ | Quinoline | C-2 / C-4 | Arylation | lookchem.com |

| Pd(OAc)₂ / AgOAc | N-(quinolin-8-yl)benzofuran-2-carboxamide | C-7 (Benzofuran) | Arylation | nih.gov |

| Cp*Co(CO)I₂ / AgNTf₂ | Quinoline N-oxide | C-8 | Olefination | mdpi.com |

| Ru(II) / AgOTf | Quinoline N-oxide | C-8 | Arylation | acs.org |

Cycloaddition Reactions and Their Potential

Both the quinoline and thiophene rings can participate in cycloaddition reactions, offering pathways to construct more complex polycyclic structures.

Quinoline Ring: Photochemical dearomative cycloadditions between quinolines and alkenes have been reported, leading to the formation of para-cycloadducts with high regio- and diastereoselectivity. nih.gov Quinoline derivatives can also engage in [3+2] and [3+3] cycloaddition reactions. For example, a copper-catalyzed [3+3] cycloaddition of quinoline N-oxides with N-Ts aziridines has been developed. nih.gov Furthermore, quinolinium 1,4-zwitterions can undergo formal (3+2) or (5+2) cyclizations with various partners. clockss.org

Thiophene Ring: As mentioned, thiophene-1,1-dioxides, accessible via oxidation, are excellent dienes for Diels-Alder [4+2] cycloaddition reactions. researchgate.net Additionally, thiophene carboxylic acids have been used in iridium-catalyzed asymmetric deoxygenative formal [3+2] cycloadditions with vinylcyclopropanes to produce highly functionalized tetrahydrofurans. acs.orgchemguide.co.uk This highlights the potential of the thiophene-2-carboxylate moiety to act as a synthon in cycloaddition chemistry.

Cross-Metathesis Reactions for Olefinic Derivatives

Olefin cross-metathesis provides a powerful tool for carbon-carbon bond formation and would be applicable for synthesizing olefinic derivatives of Quinolin-8-yl thiophene-2-carboxylate. Research on the closely related N-(quinolin-8-yl) amides has demonstrated the feasibility of this approach. nih.gov

In a representative study, N-(quinolin-8-yl) amides containing a terminal alkene were coupled with various olefin partners using a Grubbs second-generation catalyst. nih.gov This strategy allows for the modular synthesis of a diverse library of compounds. For Quinolin-8-yl thiophene-2-carboxylate, a similar strategy could be envisioned. For instance, an alkenyl side chain could be introduced at either the quinoline or thiophene ring, which could then undergo cross-metathesis. A more direct analogy involves using an unsaturated alcohol to form the ester, such as but-3-en-1-yl thiophene-2-carboxylate, which could then be coupled with a variety of terminal alkenes. nih.gov

The table below shows examples from the literature for the cross-metathesis of a related N-(quinolin-8-yl) amide, illustrating the potential scope.

| Alkene Partner | Product | Yield (%) | E/Z Ratio | Ref. |

| 2-(but-3-en-1-yl)isoindoline-1,3-dione | (E/Z)-6-(1,3-dioxoisoindolin-2-yl)-N-(quinolin-8-yl)hex-3-enamide | 78 | 80:20 | nih.gov |

| But-3-en-1-ol | (E/Z)-6-hydroxy-N-(quinolin-8-yl)hex-3-enamide | 78 | 83:17 | nih.gov |

| Benzyl (B1604629) pent-4-enoate | Benzyl (E/Z)-7-oxo-7-(quinolin-8-ylamino)hept-4-enoate | 60 | 83:17 | nih.gov |

Hydrolytic Stability of the Ester Linkage

The ester linkage in Quinolin-8-yl thiophene-2-carboxylate is susceptible to hydrolysis under both acidic and basic conditions, a process also known as saponification in the latter case. libretexts.orgrsc.org The rate of hydrolysis is influenced by the electronic properties of both the carboxylic acid and alcohol fragments.

Alkaline Hydrolysis: Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt. libretexts.org The ester is an aryl ester (specifically, a heteroaryl ester), which are generally more reactive towards hydrolysis than alkyl esters because the quinolin-8-olate leaving group is more stable (more acidic conjugate acid) than an alkoxide. A study comparing the hydrolysis of thiophene-2-carboxylic acid esters with benzene carboxylic acid esters found that the thiophene derivatives were rapidly hydrolyzed. lookchem.com

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This reaction is reversible and requires an excess of water to be driven to completion. rsc.org DFT calculations suggest that acid-catalyzed hydrolysis proceeds through a highly active acylium ion intermediate. nih.gov

Enzymatic Hydrolysis: The ester bond may also be susceptible to enzymatic degradation. Studies on thiophene-based polyesters have shown that they can be hydrolyzed by enzymes such as cutinases. frontiersin.org Similarly, bacteria have been identified that can degrade thiophene-2-carboxylate as a carbon source. nih.gov

The stability is pH-dependent, with aryl esters showing significant hydrolysis rates under both acidic and neutral conditions, a process that can be accelerated by synthetic enzyme mimics. nih.gov

Coordination Chemistry and Ligand Properties

Quinolin-8-yl Thiophene-2-carboxylate (B1233283) as a Multidentate Ligand

The ligand's design, featuring both a nitrogen-containing heterocycle (quinoline) and an oxygen-rich carboxylate group linked by a thiophene (B33073) spacer, enables it to bind to metal centers using multiple atoms simultaneously. This chelating ability is fundamental to its function in forming complex coordination compounds. researchgate.net The parent molecule, 8-hydroxyquinoline (B1678124) (8-HQ), is renowned for its capacity to form stable chelate complexes with a wide array of metal ions. nih.govrroij.com This inherent chelating ability is retained and modified in Quinolin-8-yl thiophene-2-carboxylate.

The primary chelation mode of Quinolin-8-yl thiophene-2-carboxylate involves the nitrogen atom of the quinoline (B57606) ring and one of the oxygen atoms from the carboxylate group. This forms a stable five- or six-membered chelate ring with a metal ion, a behavior well-documented for analogous 8-hydroxyquinoline ligands. nih.govrroij.com The carboxylate group itself offers versatile coordination possibilities, capable of binding in a monodentate (κ¹) or bidentate (κ²) fashion. wikipedia.org Furthermore, it can act as a bridging ligand, connecting two or more metal centers, which is a crucial feature for the formation of coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgresearchgate.net While coordination through the quinoline nitrogen and carboxylate oxygen is dominant, the potential for the thiophene sulfur atom to participate in weaker interactions or secondary bonding cannot be entirely discounted, adding another layer of complexity to its coordination behavior.

Transition metals, with their varied coordination numbers and geometries, form a diverse range of complexes with quinoline-based ligands.

Palladium: Palladium-catalyzed cross-coupling reactions often utilize reagents like copper(I) thiophene-2-carboxylate, highlighting the reactivity of the thiophene carboxylate moiety. oakwoodchemical.com While specific palladium complexes with the full Quinolin-8-yl thiophene-2-carboxylate ligand are not extensively detailed, the known affinity of palladium for both nitrogen donors and carboxylate groups suggests stable complex formation is highly probable.

Copper: Copper complexes of 8-hydroxyquinoline derivatives have been widely studied. nih.gov Copper(I) thiophene-2-carboxylate is a known commercial reagent, particularly used to promote Ullmann and Stille cross-coupling reactions. oakwoodchemical.com The synthesis of copper(II) complexes with related quinoline derivatives often results in stable structures where the ligand chelates to the copper center. nih.govresearchgate.net

Zinc: Zinc(II) readily forms complexes with quinoline derivatives. nih.govresearchgate.net These complexes are often studied for their potential applications in materials science and as bioactive compounds. The coordination geometry around the zinc ion in these complexes is typically tetrahedral or octahedral, depending on the stoichiometry and the presence of other co-ligands. nih.gov

The table below summarizes the expected and observed coordination behavior with selected transition metals.

Table 1: Coordination Behavior with Transition Metal Ions

| Metal Ion | Expected Coordination | Supporting Evidence | Citations |

|---|---|---|---|

| Palladium (Pd) | Bidentate N,O-chelation | Use of thiophene-2-carboxylate in Pd-catalyzed reactions. | oakwoodchemical.com |

| Copper (Cu) | Bidentate N,O-chelation | Known Cu(II) complexes with quinoline derivatives; stability of copper(I) thiophene-2-carboxylate. | nih.govoakwoodchemical.comnih.gov |

| Zinc (Zn) | Bidentate N,O-chelation forming tetrahedral or octahedral geometries | Characterized Zn(II) complexes with similar quinoline-based ligands. | nih.govresearchgate.net |

While research has focused more on transition metals, main group metal ions also form stable complexes with quinoline-based ligands. For instance, a series of tin(IV) complexes with various 8-hydroxyquinoline derivatives have been synthesized and characterized. nih.gov In these complexes, two bidentate quinoline ligands coordinate to the tin center to form a distorted octahedral geometry. nih.gov This demonstrates that the N,O-chelate pocket of the quinoline-8-yl moiety is effective in binding main group metals. Although specific studies on lead complexes with Quinolin-8-yl thiophene-2-carboxylate are not prominent, the precedent set by tin suggests that stable complexes with lead and other main group metals are feasible.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Quinolin-8-yl thiophene-2-carboxylate typically involves a straightforward reaction between the ligand and a suitable metal salt (e.g., chloride, nitrate, or acetate) in a solvent like methanol, ethanol, or dimethylformamide (DMF). nih.govresearchgate.net The reaction may be carried out at room temperature or under reflux to facilitate complex formation. nih.gov

Characterization of the resulting complexes is crucial to confirm their structure and properties. Standard techniques include:

Elemental Analysis: To determine the metal-to-ligand stoichiometry. researchgate.netnih.gov

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N (quinoline) and C=O (carboxylate) groups. researchgate.netnih.gov

NMR Spectroscopy: To elucidate the structure of the complex in solution. nih.gov

UV-Vis Spectroscopy: To study the electronic properties and photophysical behavior of the complexes. researchgate.netnih.gov

Mass Spectrometry: To confirm the molecular weight of the complex. nih.gov

Single-Crystal X-ray Diffraction: This provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. nih.gov

The table below summarizes typical methods for the synthesis and characterization of these metal complexes.

Table 2: Summary of Synthesis and Characterization

| Aspect | Description | Common Techniques | Citations |

|---|---|---|---|

| Synthesis | Reaction of the ligand with a metal salt in a suitable solvent. | Solution-based synthesis, often with heating. | nih.govresearchgate.net |

| Characterization | Confirmation of structure, stoichiometry, and properties. | IR, NMR, UV-Vis, Mass Spectrometry, Elemental Analysis, X-ray Diffraction. | researchgate.netnih.gov |

Structure-Coordination Relationship Studies in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of Quinolin-8-yl thiophene-2-carboxylate, with a distinct chelating site at one end (quinoline) and a versatile linking group at the other (carboxylate), makes it an ideal organic linker for constructing higher-order structures like coordination polymers and MOFs. nih.govresearchgate.net

Coordination polymers are formed when the carboxylate group bridges metal centers, creating one-, two-, or three-dimensional networks. researchgate.net The quinoline part of the ligand can either chelate to the same metal center, creating a rigid node, or it can remain uncoordinated, offering a site for post-synthetic modification or interaction with guest molecules. The geometry of the final framework is highly dependent on the coordination preference of the metal ion and the reaction conditions. researchgate.net Ligands containing carboxylate groups are among the most widely used for building MOFs due to their versatile coordination modes. researchgate.netcapes.gov.br The combination with a secondary N-donor site, as seen in this ligand, provides access to diverse and complex topologies. researchgate.net

Electronic and Steric Effects of Ligand Substitution on Coordination Properties

Modifying the structure of the Quinolin-8-yl thiophene-2-carboxylate ligand by adding substituents can have profound effects on the properties of the resulting metal complexes.

Electronic Effects: Adding electron-donating or electron-withdrawing groups to the quinoline or thiophene rings alters the electron density on the coordinating nitrogen and oxygen atoms. This can tune the strength of the metal-ligand bond and modify the electronic properties of the complex, such as its photoluminescence. nih.gov For example, studies on substituted 8-hydroxyquinoline complexes of tin(IV) showed that the emission wavelength could be tuned by the electronic nature of the substituent. nih.gov

These effects are critical for the rational design of functional materials, allowing chemists to fine-tune the structural and photophysical properties of metal complexes for specific applications.

Role of Quinoline-Thiophene Hybrid Ligands in Catalytic Cycles

Quinoline-thiophene hybrid ligands serve as crucial ancillary components in transition metal catalysis, primarily by modulating the electronic and steric environment of the metal center. The nitrogen atom of the quinoline ring and the sulfur atom of the thiophene ring can act as a bidentate chelate, forming a stable complex with the metal. This chelation enhances the stability of the catalytic species. The specific role of these hybrid ligands is multifaceted and central to several key steps within a catalytic cycle, including oxidative addition, C-H and C-S bond activation, and reductive elimination.

Research into platinum complexes with ligands such as 2-(quinolin-8-yl)thiophene has shed light on the fundamental steps of C-H and C-S bond activation. researchgate.net The quinoline moiety assists in directing the metal to a specific C-H bond on the thiophene ring, facilitating its cleavage. This directed activation is a critical step in many cross-coupling and functionalization reactions. Furthermore, the selective activation of the thiophene's C-S bond has been observed, a process of significant interest in hydrodesulfurization (HDS) catalysis, a vital process in the petroleum industry for removing sulfur from fuels. researchgate.net

A proposed general catalytic cycle for a cross-coupling reaction, for instance, a Suzuki-Miyaura coupling, involving a palladium catalyst with a quinoline-thiophene ligand would typically proceed as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), leading to a Pd(II) intermediate. The quinoline-thiophene ligand stabilizes this higher oxidation state.

Transmetalation: The organoboron reagent (Ar'-B(OR)2) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (Ar and Ar') couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The ligand's electronic properties are crucial in facilitating this final step.

While detailed catalytic cycles for quinoline-thiophene hybrid ligands are a subject of ongoing research, their utility has been demonstrated in various catalytic transformations.

Detailed Research Findings

Recent studies have highlighted the efficacy of metal complexes bearing quinoline-thiophene hybrid ligands in several catalytic applications.

Palladium-Catalyzed Cross-Coupling Reactions: In the realm of C-C bond formation, palladium complexes have been at the forefront. For example, a palladium-catalyzed C2 oxidative cross-coupling of quinoline N-oxide with 2-methylthiophene (B1210033) has been reported to proceed with good yield. mdpi.com The proposed mechanism involves a double C-H activation process, where the quinoline N-oxide directs the palladium catalyst to activate a C-H bond at its C2 position, and the thiophene is subsequently coupled. The use of a silver salt as an oxidant is often necessary to regenerate the active Pd(II) catalyst. mdpi.com

| Thiophene Derivative | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylthiophene | Pd(OAc)2 / Ag2CO3 | DCE | 100 | 68 | mdpi.com |

| 2-Ethylthiophene | Pd(OAc)2 / Ag2CO3 | DCE | 100 | 65 | mdpi.com |

| 2-Propylthiophene | Pd(OAc)2 / Ag2CO3 | DCE | 100 | 62 | mdpi.com |

Rhodium-Catalyzed Hydrogenation: While not exclusively using quinoline-thiophene hybrids, studies on rhodium-catalyzed hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (B108954) provide a model for the catalytic role of the quinoline moiety. researchgate.netresearchgate.netdocumentsdelivered.com In these systems, the quinoline nitrogen coordinates to the rhodium center, facilitating the activation of hydrogen and its subsequent transfer to the heterocyclic ring. The ligand framework is critical for achieving high selectivity for the hydrogenation of the nitrogen-containing ring over the benzene (B151609) ring.

Iridium-Catalyzed Reactions: Iridium complexes with benzothiophene-quinoline ligands have been synthesized and studied, primarily for their photophysical properties. researchgate.net However, their electrochemical properties suggest potential applications in redox catalysis. The tuning of the electronic properties of these complexes through substitution on the quinoline or thiophene rings can influence the energy levels of the metal's frontier orbitals, which is a key aspect in designing catalysts for specific transformations. researchgate.net For instance, iridium-catalyzed asymmetric cycloaddition reactions have been developed where quinoline-containing carboxylic acids are used as substrates, showcasing the compatibility of the quinoline motif in such catalytic systems. acs.org

| Carboxylic Acid | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Quinoline-2-carboxylic acid | Ir-1 / Piv2O / DIPEA | 95 | 96 | acs.org |

| Thiophene-2-carboxylic acid | Ir-1 / Piv2O / DIPEA | 94 | 97 | acs.org |

| Furan-2-carboxylic acid | Ir-1 / Piv2O / DIPEA | 96 | 95 | acs.org |

The synergy between the quinoline and thiophene components within a single ligand structure thus offers a powerful tool for the development of novel and efficient catalysts. The ability to systematically modify both heterocyclic units allows for the fine-tuning of the catalyst's performance for a wide range of organic transformations.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Interactions in the Solid State

Hydrogen bonds are among the strongest and most directional non-covalent interactions, often playing a primary role in the formation of predictable supramolecular synthons. researchgate.net In the case of Quinolin-8-yl thiophene-2-carboxylate (B1233283), the molecule itself lacks a classic hydrogen bond donor. However, the presence of several acceptor atoms—the nitrogen of the quinoline (B57606) ring, the oxygen atoms of the carboxylate group, and the sulfur atom of the thiophene (B33073) ring—makes it an ideal candidate for forming hydrogen bonds with co-formers or in the presence of solvent molecules with hydrogen bond donating capabilities.

In the solid state, weak C-H···O and C-H···N hydrogen bonds are anticipated to be significant. The aromatic protons of both the quinoline and thiophene rings, as well as the aliphatic protons if a derivative were to be considered, can act as weak donors to the electronegative oxygen and nitrogen atoms of neighboring molecules. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice. nih.gov For instance, studies on related quinoline derivatives have demonstrated the importance of such weak hydrogen bonds in their solid-state structures. nih.gov

| Potential Hydrogen Bond | Donor | Acceptor | Typical Distance (Å) | Significance |

| C-H···N | Aromatic C-H | Quinoline N | 2.2 - 2.8 | Formation of linear or zigzag chains |

| C-H···O | Aromatic C-H | Carboxylate O | 2.1 - 2.7 | Cross-linking of molecular chains |

| C-H···S | Aromatic C-H | Thiophene S | 2.7 - 3.1 | Weaker interaction, contributes to packing |

This table presents expected hydrogen bond geometries based on typical values found in organic crystal structures.

π-Stacking and C-H...π Interactions in Crystal Packing

The planar aromatic systems of the quinoline and thiophene rings in Quinolin-8-yl thiophene-2-carboxylate are expected to be key players in the formation of π-stacked assemblies. These interactions, arising from the overlap of π-orbitals, are a common feature in the crystal packing of aromatic compounds. nih.gov The stacking can occur in a face-to-face or offset (slipped-stack) manner, with inter-planar distances typically in the range of 3.3 to 3.8 Å. uh.edu

In quinoline-containing structures, π-π stacking is a frequently observed phenomenon that often leads to the formation of one-dimensional columns or two-dimensional sheets. nih.gov The thiophene ring, also an electron-rich aromatic system, readily participates in such interactions. materialsproject.org The interplay between the quinoline and thiophene rings of adjacent molecules could lead to either homomeric (quinoline-quinoline, thiophene-thiophene) or heteromeric (quinoline-thiophene) π-stacking.

| π-Interaction Type | Participating Moieties | Typical Centroid-to-Centroid Distance (Å) | Structural Implication |

| π-π Stacking | Quinoline-Quinoline | 3.5 - 3.8 | Formation of columnar structures |

| π-π Stacking | Thiophene-Thiophene | 3.4 - 3.7 | Contribution to layered packing |

| π-π Stacking | Quinoline-Thiophene | 3.5 - 3.8 | Potential for alternating aromatic stacks |

| C-H...π | Aromatic C-H and Quinoline/Thiophene π-face | 2.5 - 2.9 (H to ring centroid) | Interlinking of π-stacked columns or sheets |

This table outlines the anticipated π-interactions and their characteristic distances based on studies of related aromatic compounds.

Halogen Bonding and Other Non-Covalent Interactions

Should halogenated derivatives of Quinolin-8-yl thiophene-2-carboxylate be considered, halogen bonding would emerge as a powerful tool for directing supramolecular assembly. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. materialsproject.org The quinoline nitrogen, the carboxylate oxygens, and the thiophene sulfur could all act as halogen bond acceptors.

The strength of the halogen bond is tunable, increasing with the polarizability of the halogen atom (I > Br > Cl > F). researchgate.net This interaction is highly directional, making it a valuable tool in crystal engineering. For instance, a halogen atom on the thiophene or quinoline ring could form a strong and specific interaction with the nitrogen or oxygen atoms of an adjacent molecule, leading to highly ordered structures.

Design of Supramolecular Architectures Using Quinolin-8-yl Thiophene-2-carboxylate

The diverse array of potential non-covalent interactions makes Quinolin-8-yl thiophene-2-carboxylate a versatile building block for the design of complex supramolecular architectures. By strategically modifying the functional groups on the quinoline or thiophene rings, it is possible to favor certain interactions over others, thereby controlling the self-assembly process.

For example, the introduction of hydrogen bond donors would likely lead to structures dominated by strong hydrogen bonding networks. Conversely, the addition of bulky substituents could sterically hinder π-stacking, promoting more open framework structures. The inherent properties of the quinoline and thiophene moieties suggest that this molecule could be used to construct a variety of motifs, including:

1D Chains: Formed through head-to-tail π-stacking or catemeric hydrogen bonding synthons.

2D Sheets: Arising from the interplay of π-stacking in one dimension and weaker in-plane interactions like C-H···O or C-H···π bonds in another.

3D Networks: More complex structures could be achieved through the use of multiple, competing interaction types or by cocrystallization.

The modular nature of this compound, with its distinct aromatic and linking domains, provides a platform for systematic studies into the relationship between molecular structure and supramolecular organization.

Cocrystallization Studies and Their Impact on Supramolecular Networks

Cocrystallization offers a powerful strategy to expand the range of supramolecular architectures achievable with Quinolin-8-yl thiophene-2-carboxylate. By introducing a second molecule (a coformer) that can form complementary non-covalent interactions, it is possible to create novel crystalline solids with potentially enhanced properties.

Given the hydrogen bond accepting capabilities of Quinolin-8-yl thiophene-2-carboxylate, coformers containing strong hydrogen bond donors, such as carboxylic acids or phenols, would be excellent candidates for cocrystallization. researchgate.net This would likely lead to the formation of robust heteromeric synthons, where the coformer bridges multiple molecules of Quinolin-8-yl thiophene-2-carboxylate.

Similarly, coformers with extensive aromatic surfaces could be used to create intricate π-stacked superstructures. Halogenated molecules could also be employed as coformers to introduce halogen bonding into the supramolecular network, providing an additional layer of control over the crystal packing. The impact of cocrystallization would be the formation of new, multi-component supramolecular networks with unique topologies and properties not accessible from the single-component crystal.

Advanced Applications in Materials Science and Catalysis

Applications in Organic Optoelectronics and Light-Emitting Diodes (OLEDs)

The quinoline (B57606) moiety, particularly in the form of 8-hydroxyquinoline (B1678124) (8-HQ), is a cornerstone in the field of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties and ability to form stable metal complexes with high fluorescence. scispace.com These complexes, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as emitter and electron-transporting materials in OLEDs. scispace.com The incorporation of a thiophene-2-carboxylate (B1233283) group could further modulate the electronic and photophysical properties of the quinoline core, potentially leading to new materials with tailored emission colors and improved device performance.

The photophysical properties of quinoline derivatives are highly tunable. For instance, phenylazoquinolin-8-ol dyes exhibit solvatochromism, with their absorption spectra changing in different solvent environments. walisongo.ac.id This sensitivity to the local environment is a desirable characteristic for materials used in sensing and display applications. While specific data for Quinolin-8-yl thiophene-2-carboxylate is not available, the general photophysical properties of related quinoline compounds are well-documented.

Table 1: Photophysical Properties of Representative Quinoline-Based Dyes

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Solvent |

|---|---|---|---|

| Phenylazoquinolin-8-ol (HQ-01) | Varies with solvent polarity | - | Various |

| Phenylazoquinolin-8-ol (HQ-02) | Varies with solvent polarity | - | Various |

| Phenylazoquinolin-8-ol (HQ-03) | Varies with solvent polarity | - | Various |

Data compiled from studies on related quinoline derivatives. walisongo.ac.idsemanticscholar.org

The development of novel zinc(II) complexes with 2-methyl-8-quinolinol has demonstrated the potential for creating soluble metal complexes for electroluminescent applications. The high solubility of these complexes facilitates their incorporation into polymer-based OLEDs, offering a pathway for low-cost, solution-processable devices. The introduction of a thiophene-2-carboxylate ligand could enhance these properties, potentially leading to improved charge transport and luminescence.

Role in Organic Semiconductors and Field-Effect Transistors (OFETs)

Thiophene-based compounds are a prominent class of organic semiconductors due to their excellent charge-carrier mobility and environmental stability. The rigid, planar structure of the thiophene (B33073) ring facilitates π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs). While there is no specific research on Quinolin-8-yl thiophene-2-carboxylate in OFETs, the properties of its thiophene component suggest it could be a promising candidate for such applications.

The combination of the electron-donating thiophene unit with the electron-accepting quinoline moiety could result in a molecule with a small HOMO-LUMO gap, which is beneficial for charge injection and transport. The electrochemical properties of thiophene-based 2-arylpyridines have been shown to be tunable over a broad range by modifying the substituents on the pyridine (B92270) ring. researchgate.net This suggests that the electronic properties of Quinolin-8-yl thiophene-2-carboxylate could be similarly tailored for specific semiconductor applications.

Surface Modification and Interface Tailoring in Materials Science

The ability to modify and tailor the properties of surfaces is critical in many areas of materials science, from biocompatible implants to advanced electronics. While direct studies on the use of Quinolin-8-yl thiophene-2-carboxylate for surface modification are not available, the chemical functionalities present in the molecule suggest its potential in this area. The carboxylate group can be used to anchor the molecule to a variety of surfaces, while the quinoline and thiophene rings can impart specific chemical and physical properties to the modified surface.

Catalytic Applications

The quinoline moiety is a well-known ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.gov These metal complexes often exhibit interesting catalytic properties. The thiophene-2-carboxylate group can also participate in metal coordination, making Quinolin-8-yl thiophene-2-carboxylate a potentially versatile ligand for catalysis.

Metal complexes of quinoline derivatives have been extensively studied as catalysts in a range of organic transformations. For example, palladium(II) complexes of tris(quinolin-8-yl)phosphite have been shown to be efficient catalysts for the aerobic oxidation of amines. nih.gov The quinoline ligand plays a crucial role in stabilizing the metal center and modulating its catalytic activity. While the catalytic activity of Quinolin-8-yl thiophene-2-carboxylate complexes has not been reported, it is plausible that they could exhibit similar or enhanced catalytic performance in various reactions.

Coordination polymers (CPs), also known as metal-organic frameworks (MOFs), are a class of materials with high surface areas and tunable porosity, making them attractive for applications in heterogeneous catalysis. The formation of CPs from metal ions and organic ligands containing quinoline and thiophene moieties has been reported. rsc.orgresearchgate.netrsc.org These materials can act as robust heterogeneous catalysts, combining the advantages of homogeneous catalysts (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts. Although CPs based on Quinolin-8-yl thiophene-2-carboxylate have not been synthesized, the bifunctional nature of the ligand suggests its suitability for the construction of novel catalytic CPs.

The catalytic applications of quinoline and thiophene-containing compounds have been demonstrated in specific reactions such as aerobic oxidation and CO2 cycloaddition. Palladium(II) complexes have been used for the catalytic aerobic oxidation of substituted 8-methylquinolines. nih.govresearchgate.net Furthermore, the direct carboxylation of thiophene with CO2 has been achieved using palladium(II) catalysts, highlighting the potential of thiophene derivatives in CO2 utilization. mdpi.comresearchgate.netresearchgate.net

Table 2: Catalytic Performance of a Related Palladium(II) Complex in Aerobic Oxidation of Amines

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzylamine | N-Benzylidenebenzylamine | up to 99 |

| 4-Methoxybenzylamine | N-(4-Methoxybenzylidene)-4-methoxybenzylamine | - |

Data from a study on a Pd(II)-tris(quinolin-8-yl)phosphite catalyst. nih.gov

Given the demonstrated catalytic activity of related quinoline and thiophene compounds, it is reasonable to expect that metal complexes of Quinolin-8-yl thiophene-2-carboxylate could also serve as effective catalysts for these and other important chemical transformations.

Chemical Sensing and Fluorescent Chemosensors for Metal Ions

Quinolin-8-yl thiophene-2-carboxylate emerges from a class of compounds recognized for their significant potential in the field of chemical sensing, particularly as fluorescent chemosensors for detecting metal ions. The core of this capability lies in its structural components: the 8-hydroxyquinoline (8-HQ) moiety, a classic and extensively studied fluorophore, and the thiophene-2-carboxylate group which modulates its electronic and binding properties. nih.govresearchgate.net

Derivatives of 8-hydroxyquinoline are renowned for their ability to act as sensitive and selective fluorescent probes for a variety of metal ions, including Fe³⁺, Al³⁺, Zn²⁺, Cu²⁺, and Hg²⁺. nih.govnih.gov The underlying principle of their function often involves the phenomenon of excited-state intramolecular proton transfer (ESIPT). nih.govou.ac.lk In its free form, the 8-hydroxyquinoline molecule typically exhibits weak fluorescence because the ESIPT process provides a non-radiative pathway for the excited state to decay. ou.ac.lk However, when the molecule chelates with a metal ion, this proton transfer is blocked. This blockage of the non-radiative decay pathway restores fluorescence, leading to a significant enhancement in emission intensity, a mechanism often referred to as chelation-enhanced fluorescence (CHEF). nih.govou.ac.lk

Research into esters of 8-hydroxyquinoline, such as 8-hydroxyquinoline benzoates, provides a direct analogue for the sensing mechanism of Quinolin-8-yl thiophene-2-carboxylate. core.ac.uk These ester derivatives function as "off-on" fluorescent sensors. In the "off" state (in the absence of target metal ions), the molecule has a low fluorescence quantum yield. Upon introduction of specific transition metal ions, a prominent enhancement of fluorescence is observed (the "on" state). core.ac.uk

For Quinolin-8-yl thiophene-2-carboxylate, the proposed binding site for metal ions involves the nitrogen atom of the quinoline ring and the carbonyl oxygen atom of the ester group. core.ac.uk The coordination of a metal ion to this site induces rigidity in the molecular structure and suppresses radiationless transitions from the nπ* state, which are a common cause of fluorescence quenching. core.ac.uk This interaction effectively blocks the non-radiative decay channel, causing a significant increase in the fluorescence emission. Studies on analogous benzoate esters have demonstrated high sensitivity for transition metal ions like Hg²⁺ and Cu²⁺. core.ac.uk

The table below summarizes research findings for analogous 8-hydroxyquinoline benzoate sensors, indicating the potential selectivity and fluorescence enhancement that could be expected from Quinolin-8-yl thiophene-2-carboxylate.

| Metal Ion (M²⁺) | Fluorescence Enhancement Factor (F/F₀)¹ | Emission Max (λₑₘ) of Complex (nm)¹ |

|---|---|---|

| Hg²⁺ | ~14 | 460 |

| Cu²⁺ | ~8 | 460 |

| Zn²⁺ | ~4 | 460 |

| Cd²⁺ | ~3.5 | 460 |

| Ni²⁺ | ~2.5 | 460 |

| Pb²⁺ | ~2 | 460 |

Another potential sensing mechanism, demonstrated with other quinoline carboxylate derivatives, is metal-catalyzed hydrolysis. For instance, a probe based on a quinoline-2-carboxylate was shown to be highly selective for Cu²⁺, which catalyzed the hydrolysis of the ester bond, releasing the highly fluorescent parent molecule. researchgate.net

Dye Chemistry Applications

The structural framework of Quinolin-8-yl thiophene-2-carboxylate suggests its potential utility in dye chemistry, leveraging the known chromophoric properties of both quinoline and thiophene building blocks. Quinoline and its derivatives are foundational structures in the synthesis of various dyes, including historically significant cyanine dyes. nih.gov The quinoline ring system is an attractive scaffold for developing new dyes and fluorescent reagents due to its aromatic nature, small size, and the hydrogen-bonding capability of the nitrogen atom. nih.gov

Specifically, the 8-hydroxyquinoline component has been successfully employed as a coupling agent in the synthesis of azo dyes. researchgate.net When diazotized aromatic amines are coupled with 8-hydroxyquinoline, the resulting azo dyes have shown good affinity for polyester fabrics, functioning effectively as disperse dyes. researchgate.net Disperse dyes are non-ionic, sparingly water-soluble colorants designed for dyeing hydrophobic fibers such as polyester. The molecular structure of Quinolin-8-yl thiophene-2-carboxylate, being a neutral ester, aligns with the characteristics of a disperse dye.

The thiophene ring system is also a versatile component in dye synthesis, known to be a part of various chromophores, including azo dyes. google.comwikipedia.org The incorporation of thiophene can influence the dye's color, fastness, and affinity for different fibers.

Based on these precedents, Quinolin-8-yl thiophene-2-carboxylate could be investigated as a disperse dye for synthetic fabrics. Research on novel azo dyes synthesized from 8-hydroxyquinoline has demonstrated their performance on polyester, showing moderate to excellent fastness properties, which indicates the potential of the 8-HQ core in creating robust dyes. researchgate.net

The table below presents typical performance data for such 8-hydroxyquinoline-based azo dyes when applied to polyester fabric, illustrating the performance benchmarks for this class of compounds.

| Fastness Test | Rating (Grey Scale)¹ | Performance Level |

|---|---|---|

| Washing Fastness | 4-5 | Very Good to Excellent |

| Light Fastness | 5 | Good |

| Rubbing Fastness (Dry) | 4-5 | Very Good to Excellent |

| Rubbing Fastness (Wet) | 4 | Good |

| Perspiration Fastness (Acidic) | 4-5 | Very Good to Excellent |

| Perspiration Fastness (Alkaline) | 4-5 | Very Good to Excellent |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient and sustainable methods for synthesizing Quinolin-8-yl thiophene-2-carboxylate (B1233283) and its derivatives. While traditional multi-step syntheses exist for related compounds, emerging strategies aim to improve yield, reduce waste, and increase molecular diversity. frontiersin.orgresearchgate.net

Key areas of exploration include:

One-Pot, Multi-Component Reactions: These reactions, which allow for the formation of complex molecules from simple precursors in a single step, are highly desirable. nih.gov Future work could adapt reactions like the Doebner or Pfitzinger synthesis to directly construct the quinoline (B57606) core while incorporating the thiophene (B33073) carboxylate moiety. nih.gov

C-H Activation/Functionalization: Direct C-H functionalization is a powerful tool for modifying the quinoline or thiophene rings without the need for pre-functionalized starting materials. nih.govmdpi.com This atom-economical approach could be used to introduce a wide variety of substituents, tuning the compound's properties for specific applications. nih.govresearchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for safer, more controlled production of quinoline derivatives. frontiersin.org Applying these methods to the synthesis of Quinolin-8-yl thiophene-2-carboxylate could enable rapid library generation for screening purposes.

| Synthetic Strategy | Potential Advantages | Relevant Precedents for Quinoline/Thiophene Synthesis |

| Multi-Component Reactions (MCRs) | High efficiency, operational simplicity, reduced waste. nih.gov | Doebner reaction for quinoline-4-carboxylic acids. nih.gov |

| C-H Activation | High atom economy, access to novel derivatives. nih.gov | Palladium-catalyzed C3-arylation of quinolines. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, green chemistry. frontiersin.org | Synthesis of quinoline-thiones fused with poly-heterocyclics. frontiersin.org |

| One-Pot Synthesis | Combines multiple steps, avoids purification of intermediates. researchgate.net | One-pot Williamson ether synthesis and hydrolysis for bisquinolines. researchgate.net |

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for predicting the properties of new molecules and guiding synthetic efforts. For Quinolin-8-yl thiophene-2-carboxylate, advanced modeling will play a crucial role in its future development.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, molecular orbitals (HOMO/LUMO), and photophysical properties of the compound and its derivatives. rsc.orgresearchgate.netrsc.org This allows for the in silico screening of potential candidates for applications like organic light-emitting diodes (OLEDs) or chemosensors before undertaking laborious synthesis. rsc.orgresearchgate.net Theoretical calculations can validate experimental data, such as UV-Visible and Raman spectra, ensuring the stability of optimized molecular structures. researchgate.net

Structure-Property Relationship Studies: By systematically modifying the structure of Quinolin-8-yl thiophene-2-carboxylate in a computational model, researchers can build a comprehensive understanding of how different functional groups affect its properties. researchgate.netnih.gov This predictive capability is key to designing molecules with tailored characteristics.

Molecular Docking Simulations: For potential therapeutic applications, molecular docking can predict the binding affinity and mode of interaction of functionalized derivatives with biological targets like enzymes or receptors. nih.govthesciencein.org

Multi-Stimuli Responsive Materials Based on Quinolin-8-yl Thiophene-2-carboxylate

A significant emerging paradigm is the development of "smart" materials that change their properties in response to external stimuli. The quinoline and thiophene rings are known to be sensitive to their environment, making Quinolin-8-yl thiophene-2-carboxylate an excellent candidate for creating multi-stimuli responsive systems. rsc.org

Photoresponsive Materials: The extended π-conjugated system in this molecule suggests potential for photochromism. researchgate.net Functionalization could lead to derivatives that undergo reversible changes in color or fluorescence upon exposure to specific wavelengths of light. walisongo.ac.idnih.gov

Chemosensors: The nitrogen atom in the quinoline ring and the sulfur and oxygen atoms in the thiophene-carboxylate group can act as binding sites for metal ions or anions. rsc.orgresearchgate.net By designing derivatives that exhibit a change in fluorescence or color upon binding, highly selective and sensitive chemosensors can be developed. rsc.orgresearchgate.net For instance, related quinoline-thiophene compounds have been designed as turn-off fluorescent sensors for Pd²⁺ ions. rsc.orgresearchgate.net

pH and Thermo-responsive Polymers: By incorporating the Quinolin-8-yl thiophene-2-carboxylate moiety into a polymer backbone, materials that respond to changes in pH or temperature could be created. The basic nitrogen of the quinoline ring can be protonated at low pH, altering the material's solubility or conformation. researchgate.net

Integration into Hybrid Organic-Inorganic Systems

The fusion of organic molecules with inorganic frameworks opens up a vast design space for new materials with synergistic properties. The chelating ability of the quinoline-8-ol substructure (related to the target compound) makes it an excellent ligand for creating hybrid materials. nih.govmdpi.com

Metal-Organic Frameworks (MOFs): Quinolin-8-yl thiophene-2-carboxylate derivatives could serve as the organic linkers in MOFs. mdpi.com The resulting materials could have applications in gas storage, catalysis, or as sensors, with the properties being tunable by modifying the organic linker or the metal node. mdpi.com

Organic Light-Emitting Diodes (OLEDs): 8-Hydroxyquinoline (B1678124) derivatives are well-known for their use as electron carriers and emitters in OLEDs. nih.gov By analogy, Quinolin-8-yl thiophene-2-carboxylate and its functionalized variants could be explored as components in the emissive or charge-transport layers of OLED devices, potentially offering improved efficiency or color tuning. nih.gov

Quantum Dots and Nanoparticle Functionalization: The compound could be used to functionalize the surface of inorganic nanoparticles or quantum dots. This can improve their dispersibility, passivate surface defects, and impart new functionalities, such as the ability to target specific cells or sense for particular analytes.

| Hybrid System | Potential Role of Quinolin-8-yl Thiophene-2-carboxylate | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker. mdpi.com | Gas storage, catalysis, sensing. mdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer, electron transport material. nih.govnih.gov | Displays, solid-state lighting. |

| Functionalized Nanoparticles | Surface ligand. | Bio-imaging, targeted drug delivery, diagnostics. |

Development of Functionalized Derivatives for Targeted Applications

The true potential of Quinolin-8-yl thiophene-2-carboxylate lies in the ability to modify its core structure to create derivatives with highly specific functions. Functionalization can be used to deliberately alter the cytotoxic activities of quinoline compounds. researchgate.netbrieflands.com

Therapeutic Agents: Quinoline and thiophene are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs. frontiersin.orgnih.gov By adding specific pharmacophores, derivatives could be developed as potential anticancer, antimicrobial, or anti-inflammatory agents. nih.govcore.ac.uknih.gov The strategy of creating molecular hybrids, where two or more pharmacophoric units are combined, is a promising approach to develop compounds with enhanced efficacy or dual mechanisms of action. thesciencein.orgnih.gov

Corrosion Inhibitors: Thiophene derivatives have been investigated as corrosion inhibitors for steel. nih.gov The presence of heteroatoms (N, S, O) in Quinolin-8-yl thiophene-2-carboxylate allows for strong adsorption onto metal surfaces, suggesting its potential in this area.

Materials for Energy Storage: Donor-acceptor type conjugated polymers based on thiophene and quinoline have been synthesized and investigated for their charge storage properties, showing potential for use in supercapacitors. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.